molecular formula C12H16N2 B1358808 3-[(Diethylamino)methyl]benzonitrile CAS No. 1016701-33-9

3-[(Diethylamino)methyl]benzonitrile

Cat. No.: B1358808
CAS No.: 1016701-33-9
M. Wt: 188.27 g/mol
InChI Key: BMKWUYAFNARSIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(Diethylamino)methyl]benzonitrile is an organic compound with the molecular formula C12H16N2 It is characterized by the presence of a benzonitrile group substituted with a diethylaminomethyl group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Diethylamino)methyl]benzonitrile typically involves the reaction of 3-(bromomethyl)benzonitrile with diethylamine in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like acetonitrile at room temperature. The general reaction scheme is as follows:

3-(Bromomethyl)benzonitrile+DiethylamineK2CO3,CH3CNThis compound\text{3-(Bromomethyl)benzonitrile} + \text{Diethylamine} \xrightarrow{\text{K}_2\text{CO}_3, \text{CH}_3\text{CN}} \text{this compound} 3-(Bromomethyl)benzonitrile+DiethylamineK2​CO3​,CH3​CN​this compound

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

3-[(Diethylamino)methyl]benzonitrile can undergo various chemical reactions, including:

    Nucleophilic Substitution: The diethylaminomethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

    Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

Major Products Formed

    Nucleophilic Substitution: Substituted benzonitriles.

    Oxidation: Amides or carboxylic acids.

    Reduction: Primary amines.

Scientific Research Applications

3-[(Diethylamino)methyl]benzonitrile has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[(Diethylamino)methyl]benzonitrile involves its interaction with molecular targets such as enzymes or receptors. The diethylaminomethyl group can enhance the compound’s binding affinity to specific targets, leading to various biochemical effects. The nitrile group can also participate in hydrogen bonding and other interactions, influencing the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Dimethylamino)methylbenzonitrile
  • 3-(Pyrrolidinyl)methylbenzonitrile
  • 3-(Morpholinyl)methylbenzonitrile

Uniqueness

3-[(Diethylamino)methyl]benzonitrile is unique due to the presence of the diethylaminomethyl group, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and solubility characteristics, making it suitable for specific applications in research and industry.

Properties

IUPAC Name

3-(diethylaminomethyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2/c1-3-14(4-2)10-12-7-5-6-11(8-12)9-13/h5-8H,3-4,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMKWUYAFNARSIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC1=CC(=CC=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.